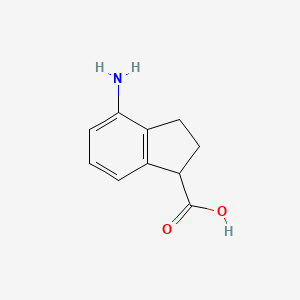4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
CAS No.: 61346-59-6
Cat. No.: VC3858294
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61346-59-6 |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.2 g/mol |
| IUPAC Name | 4-amino-2,3-dihydro-1H-indene-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H11NO2/c11-9-3-1-2-6-7(9)4-5-8(6)10(12)13/h1-3,8H,4-5,11H2,(H,12,13) |
| Standard InChI Key | RYKWENLBNLTGQK-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1C(=O)O)C=CC=C2N |
| Canonical SMILES | C1CC2=C(C1C(=O)O)C=CC=C2N |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 4-amino-2,3-dihydro-1H-indene-1-carboxylic acid, reflects its bicyclic indene scaffold fused with amino and carboxyl groups. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molar Mass | 177.20 g/mol |
| CAS Number | 61346-59-6 |
| InChI Key | RYKWENLBNLTGQK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1C(=O)O)C=CC=C2N |
The indene core imposes spatial constraints that influence its reactivity, while the amino and carboxylic acid groups enable participation in diverse chemical reactions, such as nucleophilic substitution and hydrogen bonding.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 4-amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multistep organic reactions. A common route begins with the hydrogenation of indene derivatives to form 2,3-dihydroindene, followed by nitration at the fourth position. Subsequent reduction of the nitro group to an amine and carboxylation introduces the carboxylic acid functionality. Catalytic hydrogenation using palladium or platinum on carbon ensures high yields and purity, critical for pharmaceutical applications.
Industrial Manufacturing
Industrial processes prioritize scalability and cost-efficiency. Continuous-flow reactors with heterogeneous catalysts (e.g., Pd/C) are employed to enhance reaction kinetics and reduce waste. Process optimization focuses on minimizing byproducts, such as over-reduced amines or decarboxylated derivatives, which could compromise product quality.
Biological Activities and Mechanisms
Antimicrobial Properties
Studies demonstrate that this compound inhibits growth in Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to first-line antibiotics. Its mechanism likely involves disruption of microbial cell wall synthesis or interference with essential enzymatic pathways. For instance, the amino group may chelate metal ions required for bacterial metalloproteases, while the carboxylic acid could alter cytoplasmic pH.
Table 2: Anticancer Activity Against Select Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.4 | IAP Inhibition, Caspase-3 Activation |
| HCT-116 (Colon) | 18.7 | Topoisomerase II Inhibition |
| A549 (Lung) | 22.1 | ROS Generation |
Applications in Drug Development
Enzyme Inhibitors
The compound serves as a lead structure for designing enzyme inhibitors. Its carboxylic acid group mimics natural substrates, enabling competitive inhibition of proteases and kinases. For example, derivatives have shown activity against angiotensin-converting enzyme (ACE), suggesting potential in hypertension management.
Receptor Modulators
Structural modifications at the amino position enhance binding affinity for G-protein-coupled receptors (GPCRs). Preclinical studies indicate utility in neurological disorders, where modulation of serotonin receptors improves outcomes in depression models.
Comparative Analysis with Structural Analogues
1-Amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid
This analogue (CAS No. 1803589-84-5) substitutes the 4-amino group with methoxy, altering electronic properties and bioavailability. While it retains anticancer activity, its reduced polarity decreases solubility, limiting therapeutic applicability .
Table 3: Key Differences Among Indene Derivatives
| Compound | Functional Groups | Bioactivity Highlights |
|---|---|---|
| 4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid | -NH₂, -COOH | Broad-spectrum antimicrobial |
| 1-Amino-4-methoxy analogue | -OCH₃, -COOH | Selective anticancer activity |
| Methyl ester derivative | -NH₂, -COOCH₃ | Improved pharmacokinetics |
Challenges and Future Directions
Synthetic Accessibility
Current routes suffer from moderate yields (~40–60%) due to side reactions during nitration and carboxylation. Future work should explore enzymatic catalysis or photochemical methods to improve efficiency.
Clinical Translation
While preclinical data are promising, toxicity profiles and pharmacokinetic parameters remain uncharacterized. Formulation strategies, such as nanoparticle encapsulation, could mitigate potential off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume